

Validating Target Engagement of BMS-1166-N-piperidine-COOH: A Comparative Guide

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Compound of Interest		
Compound Name:	BMS-1166-N-piperidine-COOH	
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In the landscape of cancer immunotherapy, the inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction is a cornerstone of reactivating the host immune system against tumors. While monoclonal antibodies have dominated this space, small molecule inhibitors are emerging as a promising alternative. This guide provides a comparative analysis of the target engagement validation for **BMS-1166-N-piperidine-COOH**, a derivative of the potent PD-1/PD-L1 inhibitor BMS-1166, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Overview of BMS-1166 and its Derivatives

BMS-1166 is a small molecule that potently inhibits the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM.[1][2] Its mechanism of action involves inducing the dimerization of PD-L1, which sterically hinders its binding to PD-1.[1][3][4] Furthermore, studies have revealed that BMS-1166 can block the export of PD-L1 from the endoplasmic reticulum, preventing its proper glycosylation and subsequent interaction with PD-1 on T cells.[5][6][7] This ultimately restores T-cell activation that is suppressed by the PD-1/PD-L1 signaling axis.[1][2][6]

BMS-1166-N-piperidine-COOH is a derivative of BMS-1166 that incorporates a carboxylic acid handle on the piperidine ring. This modification makes it a valuable building block for the synthesis of PROTACs, which are designed to degrade target proteins.[8][9] By linking **BMS-1166-N-piperidine-COOH** to an E3 ligase ligand, a PROTAC can be created to specifically target PD-L1 for degradation.



Quantitative Comparison of PD-1/PD-L1 Inhibitors

The following table summarizes the inhibitory potency of BMS-1166 and a related PROTAC derivative against the PD-1/PD-L1 interaction. Direct quantitative data for **BMS-1166-N-piperidine-COOH**'s inhibitory activity is not extensively available in public literature, as it is primarily characterized as an intermediate for PROTAC synthesis. However, its efficacy is inferred from the activity of its parent compound and the resulting PROTACs.

Compound	Target Interaction	Assay Type	IC50 (nM)	Reference(s)
BMS-1166	PD-1/PD-L1	HTRF	1.4	[1][2]
PROTAC PD- 1/PD-L1 degrader-1	PD-1/PD-L1	Unknown	39.2	[9][10][11]
(Synthesized from BMS-1166- N-piperidine-CO- N-piperazine)				

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to validate the target engagement of PD-1/PD-L1 inhibitors like BMS-1166 and its derivatives.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This assay is a common method to quantify the binding affinity of inhibitors to the PD-1/PD-L1 complex in a solution-based format.

Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). When a biotinylated PD-L1 protein bound to streptavidin-Europium cryptate interacts with a His-tagged



PD-1 protein bound to an anti-His-XL665 antibody, the two fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

- Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Dilute recombinant human PD-1-His and biotinylated PD-L1 proteins, streptavidin-Europium cryptate, and anti-His-XL665 antibody in the assay buffer.
- Compound Preparation: Prepare a serial dilution of the test compound (e.g., BMS-1166) in DMSO and then dilute further in the assay buffer.
- Assay Plate Setup: Add the test compound dilutions to a low-volume 384-well plate.
- Reagent Addition: Add the PD-1-His and biotinylated PD-L1 proteins to the wells.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.
- Detection Reagent Addition: Add the streptavidin-Europium cryptate and anti-His-XL665 antibody to the wells.
- Final Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).
- Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the compound concentration. Determine the IC50 value from the resulting dose-response curve.

T-Cell Activation Reporter Assay

This cell-based assay evaluates the functional consequence of inhibiting the PD-1/PD-L1 interaction, which is the restoration of T-cell activation.



Principle: Jurkat T cells are engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter, such as the NFAT (Nuclear Factor of Activated T-cells) response element. When these cells are co-cultured with cells expressing PD-L1, the PD-1/PD-L1 interaction inhibits T-cell receptor (TCR) signaling, leading to low reporter gene expression. An inhibitor of the PD-1/PD-L1 interaction will block this inhibition and restore TCR-mediated activation, resulting in an increased reporter signal.

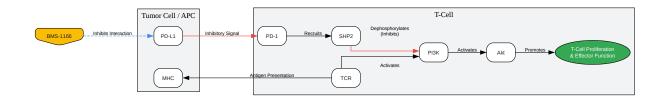
Protocol:

- Cell Culture: Maintain Jurkat-PD-1/NFAT-Luciferase cells and a PD-L1 expressing cell line (e.g., CHO-PD-L1) in appropriate culture media.
- Compound Treatment: Seed the Jurkat-PD-1/NFAT-Luciferase cells in a white, clear-bottom 96-well plate. Add serial dilutions of the test compound.
- Co-culture: Add the PD-L1 expressing cells to the wells containing the Jurkat cells and test compound.
- T-cell Stimulation: Add a TCR stimulus, such as anti-CD3/CD28 antibodies or a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin).
- Incubation: Co-culture the cells for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
- Luciferase Assay: Add a luciferase substrate reagent to the wells.
- Signal Reading: Measure the luminescence using a luminometer.
- Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 for T-cell activation restoration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for validating a small molecule inhibitor.

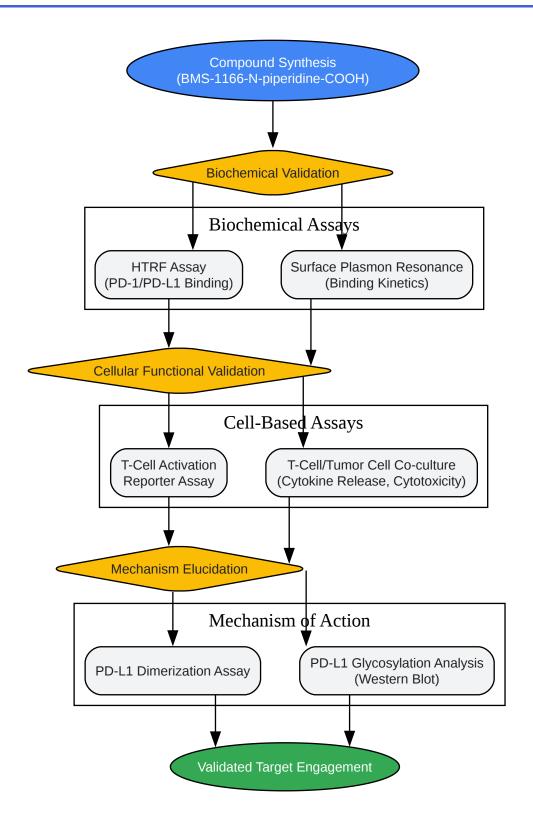




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Caption: PD-1/PD-L1 Signaling Pathway Inhibition by BMS-1166.





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Caption: Workflow for Validating Target Engagement of a PD-L1 Inhibitor.



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